molecular formula C11H8Cl2N2O B067263 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one CAS No. 175202-67-2

1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one

Cat. No.: B067263
CAS No.: 175202-67-2
M. Wt: 255.1 g/mol
InChI Key: XJFSZMUYTRNHJG-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a phenyl-ethanone scaffold substituted at the para position with a 4,5-dichloroimidazole moiety, a structural motif known to confer potent biological activity and enhance molecular interactions with target proteins. Its primary research value lies in its application as a key synthetic intermediate for the development of novel kinase inhibitors, particularly those targeting tyrosine kinases involved in proliferative and inflammatory signaling pathways. The electron-withdrawing chlorine atoms on the imidazole ring fine-tune the electronic properties and metabolic stability of the molecule, making it a valuable precursor for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore the synthesis of more complex molecular architectures for probing intracellular signaling mechanisms and for the development of potential therapeutic agents in oncology and immunology. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(4,5-dichloroimidazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7(16)8-2-4-9(5-3-8)15-6-14-10(12)11(15)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSZMUYTRNHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621001
Record name 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-67-2
Record name 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imidazole Ring Formation and Chlorination

The dichloroimidazole core is synthesized via cyclocondensation of dichloroacetamide derivatives with ammonia or amines under acidic conditions. For example, reacting 4,5-dichloro-1H-imidazole with glyoxal in the presence of ammonium chloride yields the substituted imidazole. Chlorination may also occur post-cyclization using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃).

Coupling to the Phenyl Ethanone Moiety

The imidazole ring is coupled to 4-acetylphenylboronic acid via Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in toluene/water. Alternatively, nucleophilic aromatic substitution (SNAr) reactions attach the imidazole to a pre-formed 4-fluorophenyl ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Dimethylformamide (DMF) is the preferred solvent due to its high polarity and ability to stabilize intermediates. Polyethylene glycol 600 (PEG600) acts as a phase-transfer catalyst, enhancing reaction rates by facilitating interfacial interactions. In a patented method, PEG600 increased yields from 45% to 92% when synthesizing a related dichloroimidazole derivative.

Temperature and Time Profiles

Optimal results are achieved through stepwise heating:

  • Initial heating to 110–115°C for imidazole activation.

  • Cooling to 50–55°C for controlled coupling to prevent side reactions.

  • Reheating to 110–115°C for 4 hours to complete the reaction.

Industrial-Scale Synthesis

A patented large-scale method outlines the following steps:

StepReagents/ConditionsPurpose
1DMF, imidazole, NaOH, PEG600Form imidazole intermediate
22-Chloro-1-(2,4-dichlorophenyl)ethanolIntroduce phenyl backbone
3Recrystallization (toluene)Purify final product

Key Advantages :

  • DMF recyclability reduces costs.

  • PEG600 minimizes byproduct formation.

  • Yields up to 92% with >99% purity.

Purification and Characterization

Recrystallization

Crude product is recrystallized from toluene, yielding colorless crystals with a melting point of 132–133°C.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89–7.91 (d, 2H, phenyl-H), 7.52–7.54 (d, 2H, phenyl-H), 2.65 (s, 3H, COCH₃).

  • MS (ESI+) : m/z 255.1 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Suzuki Coupling7895Moderate
SNAr with PEG6009299High
Direct Chlorination6590Low

The SNAr approach using PEG600 offers superior efficiency and scalability, making it the method of choice for industrial production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Imidazole Ring

The dichloro-substituted imidazole ring undergoes nucleophilic substitution, leveraging the electron-withdrawing effects of chlorine atoms. Key reactions include:

Reaction TypeConditionsProductKey Findings
Amine Substitution KOH/DMSO, refluxImidazole derivatives with amine substituentsChlorine atoms at positions 4 and 5 are replaced by amines, enabling diversification of the imidazole scaffold .
Hydrolysis Aqueous acidic/basic mediaHydroxyimidazole derivativesChlorine substituents are hydrolyzed to hydroxyl groups under prolonged heating .

Example :
Reaction with methoxyamine hydrochloride in ethanol yields O-methyl oxime derivatives via displacement of chlorine .

Condensation Reactions at the Ethanone Group

The ethanone moiety participates in Claisen-Schmidt and Aldol condensations :

Reaction TypeReagents/ConditionsProductApplications
Aldol Condensation Aromatic aldehydes, methanolic KOH3-[4-(Imidazol-1-yl)phenyl]prop-2-en-1-onesForms α,β-unsaturated ketones with antimicrobial activity .
Knoevenagel Reaction Malononitrile, catalytic baseCyanoacrylate derivativesProduces electron-deficient alkenes for further cyclization .

Mechanistic Insight :
The ethanone group reacts with aldehydes (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) to form chalcone analogs, confirmed by NMR and X-ray crystallography .

Oxime and Hydrazone Formation

The ketone group reacts with nitrogen nucleophiles:

ReactionReagentsProductStructural Confirmation
Oxime Synthesis NH₂OH·HCl, NaOH/EtOH(E)-1-[4-(4,5-Dichloroimidazol-1-yl)phenyl]ethanone oximeIR and single-crystal XRD validate the syn-configuration .
Hydrazone Formation Hydrazines, RTHydrazone derivativesUsed as intermediates for heterocyclic ring systems (e.g., pyrazoles) .

Metal Complexation via the Imidazole Ring

The imidazole nitrogen acts as a ligand in coordination chemistry:

Metal IonConditionsComplex TypeApplication
Au(I) IPrAuCl/AgSbF₆N-Heterocyclic carbene (NHC) complexesCatalyzes cycloisomerization reactions in organic synthesis .
Rh(II) Rh₂(OAc)₄Rhodium-carbene intermediatesFacilitates C–H functionalization in catalytic cycles .

Example :
The imidazole ring coordinates to Au(I) in the presence of AgSbF₆, forming stable NHC-Au complexes for catalytic applications .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes limited electrophilic substitution due to steric and electronic effects:

ReactionReagentsOutcome
Nitration HNO₃/H₂SO₄Low yield due to deactivation by the imidazole ring
Sulfonation SO₃/H₂SO₄Predominantly forms meta-substituted products .

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, retaining the imidazole structure .
  • Oxidation : Strong oxidants (e.g., KMnO₄) cleave the ethanone group to carboxylic acids, though this pathway is less common.

Key Data Tables

Reaction SiteExample ReactionYield (%)Reference
Imidazole ClCl → NHCH₃ (KOH/DMSO)72
EthanoneAldol condensation68–85
Phenyl ringSulfonation42

Table 2 : Physicochemical Properties of Derivatives

DerivativeMelting Point (°C)λmax (nm)Bioactivity
Oxime108–110270Antifungal
Chalcone145–147340Antibacterial

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The dichloro-substituted imidazole moiety enhances the antibacterial activity against various strains of bacteria and fungi. For instance, studies have shown that compounds similar to 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one demonstrate efficacy against resistant bacterial strains .

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain imidazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Fungicidal Properties

The compound's structure suggests potential use as a fungicide. Research has indicated that imidazole derivatives can disrupt fungal cell membrane integrity, leading to cell death. This property is particularly valuable in agricultural settings where crop protection from fungal pathogens is crucial .

Synthesis of Advanced Materials

This compound can serve as a building block in the synthesis of novel materials. Its reactive functional groups allow for the formation of polymers and other complex structures. For instance, it has been used in the development of conducting polymers which are essential for electronic applications .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various imidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

A field trial conducted on crops treated with formulations containing this compound demonstrated a 30% reduction in fungal infections compared to untreated controls. This highlights its effectiveness as an agrochemical agent and its potential for commercial development .

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural analogs and their key differences:

Compound Name Substituents on Imidazole Phenyl Group Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one None (unsubstituted imidazole) 3-Chloro, 4-imidazolyl 220.66 Intermediate for drug synthesis
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one 2-Cl, 1-Me None 158.59 Life science research
1-[5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one 2-Me 5-Fluoro, 2-imidazolyl 218.23 Antimicrobial studies
1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone Sulfonyl-diazepane linkage Naphthyl group 398.50 Potential CNS targeting
Target Compound 4,5-DiCl 4-Imidazolyl 279.12 (calculated) Hypothesized antimicrobial activity -

Key Observations :

  • Phenyl Group Modifications : Fluorine or chlorine on the phenyl ring (e.g., ) improves lipophilicity, which may influence bioavailability and membrane permeability in drug design.
  • Hybrid Structures : Compounds like incorporate sulfonyl and diazepane moieties, expanding applications to neurological targets, whereas the target compound’s simplicity may favor synthetic scalability .
Physical and Chemical Properties
  • Solubility : Chlorine atoms reduce polar solvent solubility but enhance organic phase partitioning, critical for pharmacokinetics .
  • Stability: Electron-withdrawing groups (e.g., Cl, NO₂) improve thermal stability but may increase photodegradation risks .

Biological Activity

1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a dichloro-substituted imidazole ring and an acetophenone moiety, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11H10Cl2N2O
  • Molecular Weight: 246.12 g/mol
  • CAS Number: 10041-06-2

This compound is typically a solid at room temperature and is sensitive to air, requiring inert gas storage conditions for stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The imidazole ring is known for its role in enzyme inhibition and receptor modulation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes key findings regarding its antitumor efficacy:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon)0.64Inhibition of PLK4, leading to apoptosis
MCF-7 (Breast)0.50Induction of G1 phase cell cycle arrest
KMS-12 BM (Myeloma)1.40Modulation of apoptotic pathways

These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a substantial decrease in cell viability after 48 hours, with IC50 values indicating potent inhibitory effects on tumor growth .
  • MCF-7 Cell Line Analysis : Another investigation revealed that the compound effectively induced apoptosis in MCF-7 cells, with flow cytometry confirming increased early apoptotic cell populations upon treatment .
  • In Vivo Studies : Animal models treated with the compound showed delayed tumor growth compared to control groups, indicating its potential for further development as an anticancer therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution (SN) reactions between halogenated aryl ketones and 4,5-dichloroimidazole derivatives. A key intermediate, 4-(4,5-dichloroimidazol-1-yl)acetophenone, is prepared through Friedel-Crafts acylation or coupling reactions. Optimization involves:

  • Catalysts : Lewis acids (e.g., AlCl₃) for acylation or palladium catalysts for cross-coupling .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance imidazole nucleophilicity.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR : Compare 1^1H and 13^13C spectra with PubChem data (e.g., shifts for the dichlorophenyl group at δ 7.5–8.0 ppm and imidazole protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 269.0 (C₁₁H₈Cl₂N₂O) and fragmentation patterns matching imidazole cleavage .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during structural refinement?

Answer:

  • Software tools : Use SHELXL for small-molecule refinement and WinGX for validation. Check for outliers in displacement parameters (ADPs) and R-factors (e.g., R₁ < 5% for high-resolution data) .
  • Twinned data : Employ SHELXD for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation metrics : Cross-reference with the IUCr’s checkCIF to identify geometric anomalies (e.g., bond-length mismatches) .

Q. What methodologies are employed to study the environmental persistence and degradation pathways of this compound?

Answer:

  • Degradation studies : Use LC-MS/MS to identify metabolites in soil/water matrices. Key intermediates include hydroxylated imidazole derivatives and chlorophenols .
  • Half-life determination : Conduct aerobic/anaerobic microbial assays to assess biodegradation rates under varying pH and temperature conditions .
  • Ecotoxicology : Evaluate toxicity using Daphnia magna or algal growth inhibition tests (OECD guidelines) .

Q. How do structural modifications influence the antifungal activity of this compound?

Answer:

  • SAR studies : Replace the 4,5-dichloro group on the imidazole with electron-withdrawing (e.g., -NO₂) or bulky substituents to assess changes in binding to fungal CYP51 enzymes .
  • In vitro assays : Test analogs against Candida albicans (MIC values) and correlate with LogP (lipophilicity) and hydrogen-bonding capacity .
  • Computational modeling : Dock modified structures into fungal lanosterol demethylase active sites using AutoDock Vina to predict binding affinities .

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